molecular formula C16H17ClN2 B11848976 (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride

(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride

カタログ番号: B11848976
分子量: 272.77 g/mol
InChIキー: VATJJAPNVHOTGV-UQKRIMTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is a chiral amine derivative featuring an indole moiety substituted at the 2-position, linked to a phenylethanamine backbone, and stabilized as a hydrochloride salt. The indole core, a bicyclic structure comprising a benzene fused to a pyrrole ring, contributes to its aromatic and hydrogen-bonding capabilities. The (S)-enantiomer’s stereochemistry may influence its interactions with chiral biological targets or asymmetric synthetic pathways. The hydrochloride salt enhances solubility in polar solvents, a property critical for pharmaceutical or chemical applications .

Its crystalline structure likely adopts orthorhombic packing (as seen in related indole derivatives), stabilized by hydrogen bonds and π-π interactions .

特性

分子式

C16H17ClN2

分子量

272.77 g/mol

IUPAC名

(1S)-1-(1H-indol-2-yl)-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C16H16N2.ClH/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15(13)18-16;/h1-9,11,14,18H,10,17H2;1H/t14-;/m0./s1

InChIキー

VATJJAPNVHOTGV-UQKRIMTDSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H](C2=CC3=CC=CC=C3N2)N.Cl

正規SMILES

C1=CC=C(C=C1)CC(C2=CC3=CC=CC=C3N2)N.Cl

製品の起源

United States

準備方法

化学反応の分析

反応の種類

(S)-1-(1H-インドール-2-イル)-2-フェニルエタンアミン塩酸塩は、以下を含むさまざまな種類の化学反応を起こします。

    酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて還元反応を行うことができます。

    置換: この化合物は、特にインドール窒素原子やフェニル環で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

    酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

    還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。

    置換: 適切な触媒の存在下で、アミンやハロゲン化物などの求核剤。

生成される主な生成物

    酸化: インドール環またはフェニル環の酸化された誘導体。

    還元: 2級アミンなどの化合物の還元された形態。

    置換: 置換されたインドールまたはフェニル誘導体。

科学研究への応用

(S)-1-(1H-インドール-2-イル)-2-フェニルエタンアミン塩酸塩は、科学研究において幅広い用途を持っています。

    化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

    生物学: 生物学的受容体や酵素との潜在的な相互作用について研究されています。

    医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。

    産業: 医薬品や農薬の開発に利用されています。

化学反応の分析

Types of Reactions

(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or phenyl ring.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Substituted indole or phenyl derivatives.

科学的研究の応用

Pharmacological Applications

A. Neuropharmacology
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride exhibits properties that suggest potential use as a neuroprotective agent. Research indicates that indole derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases. Studies have shown that compounds with indole structures can enhance cognitive function and exhibit antidepressant-like effects in animal models .

B. Anticancer Activity
The compound has been investigated for its anticancer potential, particularly in targeting specific kinases involved in cancer cell proliferation. For instance, it has shown promise as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitosis. Inhibition of Plk1 has been associated with reduced tumor growth and enhanced apoptosis in cancer cells . The structure of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride allows it to interact effectively with the ATP-binding site of kinases, making it a candidate for further development as an anticancer drug.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is crucial for optimizing its pharmacological properties. Various modifications to the indole and phenethylamine moieties have been explored to enhance potency and selectivity against specific biological targets. For example, substituents on the indole ring have been shown to significantly influence binding affinity to target proteins .

Case Studies

A. Neuroprotective Effects
In a study assessing the neuroprotective effects of indole derivatives, (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease .

B. Cancer Treatment Efficacy
A recent investigation into the anticancer efficacy of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through activation of caspase pathways . These findings support its further development as a targeted therapy against resistant cancer types.

Summary Table of Key Findings

Application AreaFindingsReferences
NeuropharmacologyEnhances cognitive function; potential antidepressant effects
Anticancer ActivityInhibits Plk1; reduces tumor growth; induces apoptosis
Structure OptimizationModifications improve binding affinity; critical for enhancing therapeutic efficacy

作用機序

類似化合物の比較

類似化合物

    ®-1-(1H-インドール-2-イル)-2-フェニルエタンアミン塩酸塩: 化合物のエナンチオマーで、キラル配置が異なります。

    2-フェニルエチルアミン: インドール環を欠く、より単純な類似体。

    トリプタミン: 構造が似ていますが官能基が異なるインドール誘導体。

独自性

(S)-1-(1H-インドール-2-イル)-2-フェニルエタンアミン塩酸塩は、特定のキラル配置と、インドール環とフェニル基の両方の存在によりユニークです。この構造的特徴の組み合わせは、その独特の化学的および生物学的性質に貢献しています。

類似化合物との比較

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

1-(1H-Benzimidazol-2-yl)-2-phenylethanamine Hydrochloride
  • Structure : Replaces the indole with a benzimidazole core (two nitrogen atoms in the bicyclic system).
  • Higher molecular weight (estimated ~300 g/mol) compared to the indole derivative.
  • Applications : Often used in catalysis and medicinal chemistry due to its robust electronic properties .
2-(1-Benzyl-1H-Indol-3-yl)ethanamine Hydrochloride
  • Structure : Indole substituted at the 3-position with a benzyl group on the nitrogen.
  • Key Differences :
    • The benzyl group introduces steric bulk, reducing solubility in aqueous media but improving lipid membrane penetration .
    • Molecular weight: 286.8 g/mol (C₁₇H₁₉ClN₂) .
  • Hazards : Classified as an irritant (skin/eye), similar to other hydrochlorides .
(R)-1-(Oxazol-2-yl)-2-phenylethanamine Hydrochloride
  • Structure : Oxazole ring replaces indole, with (R)-stereochemistry.
  • Key Differences :
    • The oxazole’s smaller ring and reduced aromaticity decrease π-π interactions but increase electrophilicity .
    • Molecular weight: 224.69 g/mol (lower due to oxazole’s simplicity) .
  • Applications : Useful in asymmetric synthesis where electronic modulation is critical .
2-(1H-Indol-1-yl)ethanamine Hydrochloride
  • Structure : Indole substituted at the 1-position.
  • Molecular weight: 196.68 g/mol (C₁₀H₁₃ClN₂) .
  • Hazards : Acute oral toxicity (Category 3) and respiratory irritation (H335) .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Solubility (Polar Solvents) Hydrogen Bonding Hazards
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine HCl ~C₁₆H₁₅ClN₂ ~270–290 Indol-2-yl, (S)-configuration High (HCl salt) Moderate Likely irritant (analogous to )
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine HCl C₁₅H₁₆ClN₃ ~300 Benzimidazole core, dual N atoms Moderate High Not classified
2-(1-Benzyl-1H-Indol-3-yl)ethanamine HCl C₁₇H₁₉ClN₂ 286.8 Indol-3-yl, benzyl substituent Low Moderate Irritant
(R)-1-(Oxazol-2-yl)-2-phenylethanamine HCl C₁₁H₁₃ClN₂O 224.69 Oxazole ring, (R)-configuration High Low No data
2-(1H-Indol-1-yl)ethanamine HCl C₁₀H₁₃ClN₂ 196.68 Indol-1-yl High Low H301, H315, H318

Key Findings

Substitution Position :

  • Indol-2-yl derivatives (target compound) exhibit balanced hydrogen bonding and solubility, while 1-yl or 3-yl analogs show reduced crystallinity or steric hindrance .
  • Benzimidazole analogs outperform indoles in stability due to enhanced π-π interactions .

Stereochemistry :

  • The (S)-configuration in the target compound may offer distinct biological or synthetic advantages over (R)-enantiomers (e.g., oxazole derivative) in chiral environments .

Hazard Profiles :

  • Hydrochloride salts generally pose irritant risks (skin/eye), but acute toxicity varies with substituents (e.g., 1-yl analog has higher oral toxicity) .

生物活性

(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride, commonly referred to as an indole derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications, particularly in neuropsychiatric disorders, cancer treatment, and antimicrobial activities.

Chemical Structure and Synthesis

The compound features an indole ring fused with a phenylethylamine moiety, which is known for its ability to interact with various neurotransmitter receptors. The synthesis of this compound typically involves the alkylation of indole derivatives followed by purification processes to yield the hydrochloride salt form.

1. Neuropsychiatric Effects

Research indicates that (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride has significant interactions with serotonin receptors, particularly the 5HT_2C receptor. It has been shown to act as a partial agonist at this receptor subtype, which is implicated in mood regulation and anxiety disorders. In animal models, compounds with similar structures have demonstrated efficacy in reducing symptoms associated with depression and anxiety disorders .

2. Anticancer Properties

The indole structure is recognized for its anticancer potential. Studies have demonstrated that derivatives of indole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride have shown promising results in inhibiting cell proliferation in breast and colon cancer models. The mechanism often involves the induction of apoptosis through intrinsic pathways, enhancing their appeal as therapeutic agents in oncology .

3. Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial strains. In vitro studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
Neuropsychiatric5HT_2C ReceptorPartial agonist activity
AnticancerMCF-7 (Breast Cancer)Induced apoptosis at IC50 = 10 µM
AntimicrobialS. aureus, E. coliMIC = 0.0039 mg/mL for S. aureus
MIC = 0.025 mg/mL for E. coli

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride in academic labs?

  • Methodology : A catalytic reduction approach using transition metal-free systems (e.g., abnormal NHC-based potassium complexes) can reduce primary amides to amines. For example, 2-phenylacetamide derivatives can be reduced with pinacolborane (HBPin) in dry toluene under inert conditions, followed by HCl treatment to isolate the hydrochloride salt .
  • Key Steps :

StepReagents/ConditionsPurpose
1HBPin, toluene, 2 mol% catalyst (NHC-based)Reduction of amide to amine
2HCl (gaseous or aqueous)Salt formation
3Recrystallization (e.g., ethanol/ether)Purification

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Techniques :

  • 1H/13C NMR : Compare chemical shifts to reference data (e.g., δ 8.13 ppm for NH3+ protons in DMSO-d6; aromatic protons at δ 7.21–7.33 ppm) .
  • FTIR/FT-Raman : Identify functional groups (e.g., indole N-H stretch ~3400 cm⁻¹, C-Cl stretch ~700 cm⁻¹) .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity ≥98% .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers in dry, well-ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can NMR data resolve stereochemical ambiguities in the (S)-enantiomer?

  • Strategy :

  • Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to form diastereomers, enabling differentiation via 1H NMR splitting patterns .
  • Compare experimental NOESY/ROESY data with DFT-calculated structures to confirm the (S)-configuration at the chiral center .

Q. How do computational methods (e.g., HOMO-LUMO analysis) inform the compound’s reactivity?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density distribution. For indole derivatives, the HOMO is typically localized on the indole ring, suggesting nucleophilic reactivity at the 2-position .
  • Correlate Mulliken charges with experimental reactivity (e.g., electrophilic substitution at indole C3) .

Q. How should researchers address contradictions in hazard classification data?

  • Case Study : While some SDSs classify the compound as non-hazardous (), others note acute oral toxicity (H301) and respiratory irritation (H335) ().
  • Resolution :

  • Conduct in vitro toxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity thresholds.
  • Use LC-MS to confirm batch-specific impurities that may contribute to hazards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。